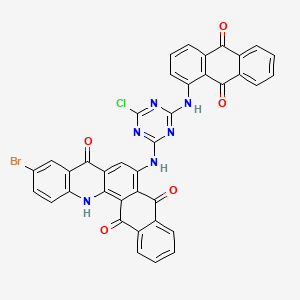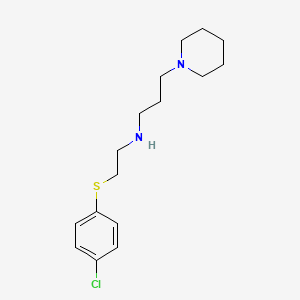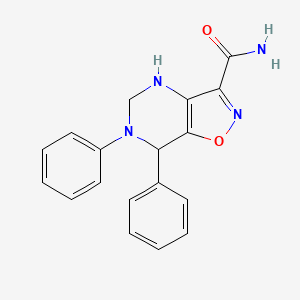
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a bicyclic structure that includes an isoxazole ring fused to a pyrimidine ring, with phenyl groups attached at the 6 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide typically involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The key steps in the synthesis include:
Formation of the isoxazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Cyclization: The cyclization step involves the formation of the fused bicyclic structure, which is facilitated by specific catalysts and reaction conditions.
Industrial Production Methods
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
The mechanism by which 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Compounds similar to 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar bicyclic structure and have been studied for their potential as enzyme inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds also feature a fused bicyclic system and have applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific arrangement of the isoxazole and pyrimidine rings, along with the phenyl substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
165611-07-4 |
|---|---|
分子式 |
C18H16N4O2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
6,7-diphenyl-5,7-dihydro-4H-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c19-18(23)15-14-17(24-21-15)16(12-7-3-1-4-8-12)22(11-20-14)13-9-5-2-6-10-13/h1-10,16,20H,11H2,(H2,19,23) |
InChI 键 |
GQGPRLSWFWAKRH-UHFFFAOYSA-N |
规范 SMILES |
C1NC2=C(C(N1C3=CC=CC=C3)C4=CC=CC=C4)ON=C2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



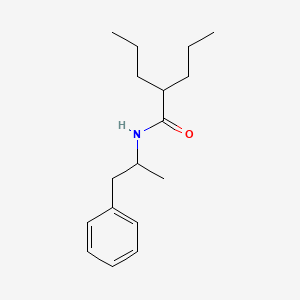
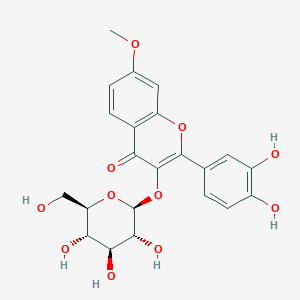
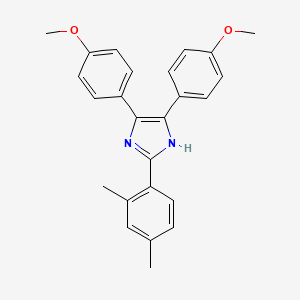
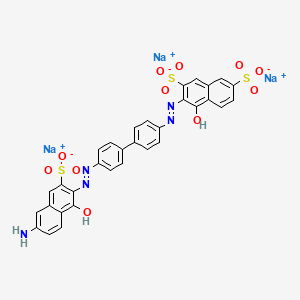
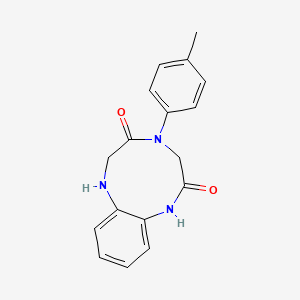
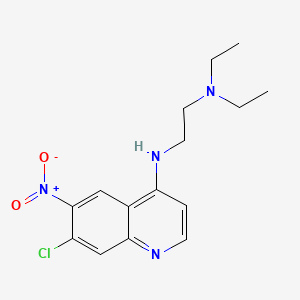
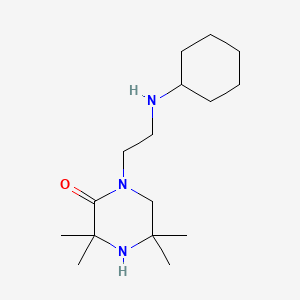
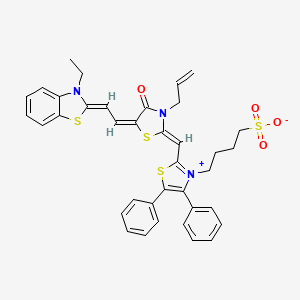
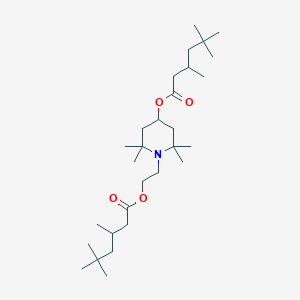
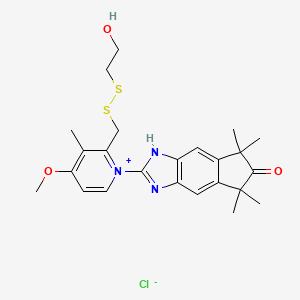
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
